1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone
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Overview
Description
1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone: is a complex organic molecule known for its unique structure and versatile reactivity. This compound, characterized by a spirocyclic system, finds applications in various fields, from synthetic chemistry to potential pharmaceutical developments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process starting with the preparation of the 2,3,4,4a,5,7,8,8a-octahydroquinoline scaffold. A common route includes cyclization reactions followed by the introduction of the spiro[1,3-dioxolane] moiety. The final step typically involves the chlorination of the ethanone side chain using reagents like thionyl chloride.
Industrial Production Methods: For large-scale production, continuous flow methods are often employed to ensure efficiency and scalability. This involves the use of automated synthesizers and reactors that can handle the multiple steps of the synthesis without significant yield loss or contamination.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to introduce new functional groups.
Reduction: Can be reduced using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, room temperature.
Reduction: Lithium aluminum hydride, in ether.
Substitution: Nucleophiles like amines or thiols, often in basic conditions.
Major Products Formed: The major products depend on the reaction type. For example, oxidation typically yields carboxylic acids or ketones, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has been explored in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing into its potential as a scaffold for drug development, particularly for targeting neurological conditions.
Industry: Used in the development of advanced materials and polymers due to its structural complexity.
Mechanism of Action
The biological activity of this compound often stems from its ability to interact with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways.
Pathways Involved: By interacting with these targets, it can modulate signaling pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
When compared with similar compounds, this molecule stands out due to its unique spirocyclic structure and versatility in chemical reactions.
Similar Compounds Include:
1-(2-Chloroethyl)-3-quinolinone: Similar in having a quinolinone backbone but lacks the spirocyclic feature.
Spiro[1,3-dioxolane-4,2'-quinolinone]: Shares the spirocyclic structure but differs in functional groups and side chains.
Uniqueness:
The combination of a spirocyclic system and an ethanone side chain with a chlorine atom provides unique reactivity and potential biological activity that similar compounds may not offer.
And there you go! A detailed dive into your fascinating compound. If anything is unclear or you'd like more depth in a section, I'm here!
Properties
IUPAC Name |
1-[(4'aR,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3/c14-9-12(16)15-5-1-2-10-8-13(4-3-11(10)15)17-6-7-18-13/h10-11H,1-9H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQCQEMTFRXOGX-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CCC2N(C1)C(=O)CCl)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC3(CC[C@@H]2N(C1)C(=O)CCl)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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